molecular formula C16H17N3O3 B5816972 (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(2,5-DIMETHYLPHENOXY)ACETATE

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(2,5-DIMETHYLPHENOXY)ACETATE

Cat. No.: B5816972
M. Wt: 299.32 g/mol
InChI Key: XMKYNKRNHSQDDC-UHFFFAOYSA-N
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Description

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(2,5-DIMETHYLPHENOXY)ACETATE is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a pyridine ring, which is known for its aromatic properties and its role in various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(2,5-DIMETHYLPHENOXY)ACETATE involves several steps:

    Formation of the Schiff Base: The initial step involves the reaction of 2-aminopyridine with an aldehyde or ketone to form the Schiff base. This reaction typically occurs under mild conditions, often in the presence of an acid catalyst.

    Esterification: The Schiff base is then reacted with 2-(2,5-dimethylphenoxy)acetic acid to form the final product. This step may require the use of a dehydrating agent to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the primary amine and carbonyl compound.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Regeneration of the primary amine and carbonyl compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(2,5-DIMETHYLPHENOXY)ACETATE is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and material science.

Biology

The compound has shown potential in biological applications, particularly in the field of medicinal chemistry. Its Schiff base structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is being explored for its antimicrobial and anticancer properties. Studies have shown that Schiff bases can inhibit the growth of certain bacteria and cancer cells, making them promising therapeutic agents.

Industry

In the industrial sector, the compound is used in the synthesis of advanced materials. Its ability to form stable complexes with metals makes it useful in the production of catalysts and other functional materials.

Mechanism of Action

The mechanism of action of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(2,5-DIMETHYLPHENOXY)ACETATE involves its interaction with biological targets through its Schiff base structure. The compound can form coordination complexes with metal ions, which can then interact with enzymes and other proteins, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound can modulate enzyme activity and disrupt cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(2,4-DIMETHYLPHENOXY)ACETATE: Similar structure but with a different substitution pattern on the phenoxy ring.

    (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(2,6-DIMETHYLPHENOXY)ACETATE: Another similar compound with a different substitution pattern.

    (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(2,3-DIMETHYLPHENOXY)ACETATE: Similar structure with yet another substitution pattern.

Uniqueness

The uniqueness of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(2,5-DIMETHYLPHENOXY)ACETATE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,5-dimethylphenoxy group can enhance its ability to form stable complexes and interact with biological targets, making it a valuable compound in various fields of research.

Properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(2,5-dimethylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-11-6-7-12(2)14(9-11)21-10-15(20)22-19-16(17)13-5-3-4-8-18-13/h3-9H,10H2,1-2H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKYNKRNHSQDDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)ON=C(C2=CC=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)OCC(=O)O/N=C(/C2=CC=CC=N2)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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